2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties
Preparation Methods
The synthesis of 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidin-2-ylsulfanyl group: This step involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a thiophene intermediate.
Amidation reaction: The propanamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl esters.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the pyrimidine moiety, leading to the formation of various substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, dichloromethane, and water. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiophene ring may interact with proteins, affecting their function and leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate include other thiophene derivatives and pyrimidine-containing compounds. Some examples are:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar electronic properties.
Pyrimidine-2-ylsulfanyl derivatives: These compounds contain the pyrimidine moiety and are studied for their biological activities.
Amido-thiophene derivatives: These compounds have similar amide linkages and are investigated for their potential as pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate represents a novel class of thiophene derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N3O5S, and it has a molecular weight of approximately 520.0 g/mol. The structure features a thiophene ring substituted with various functional groups that are pivotal for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H30N3O5S |
Molecular Weight | 520.0 g/mol |
IUPAC Name | This compound |
The biological activity of thiophene derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Thiophene derivatives have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Binding : The compound may modulate receptor activity, influencing various signaling pathways related to cell proliferation and apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have demonstrated the ability to induce ROS, leading to apoptosis in cancer cells.
Biological Activity Overview
Research indicates that thiophene derivatives possess a range of biological activities:
- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit cancer cell proliferation by targeting topoisomerases and inducing apoptosis through ROS generation . This compound could potentially be effective against various cancer cell lines.
- Antimicrobial Properties : The presence of the pyrimidine moiety may enhance the antimicrobial efficacy of the compound, making it a candidate for further exploration in treating bacterial infections .
- Anti-inflammatory Effects : Thiophene-based compounds have been recognized for their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the anticancer properties of thiophene derivatives found that compounds similar to the one discussed exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : A review highlighted the importance of specific substituents on the thiophene ring that enhance biological activity. Modifications at the 3 and 5 positions were particularly noted for improving enzyme inhibition and receptor binding affinity .
- In Vivo Studies : Preliminary animal studies indicated that compounds with similar structures showed promising results in reducing tumor size and improving survival rates in xenograft models .
Properties
IUPAC Name |
diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-5-25-16(23)12-10(3)13(17(24)26-6-2)28-15(12)21-14(22)11(4)27-18-19-8-7-9-20-18/h7-9,11H,5-6H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHOHTUVCLKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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